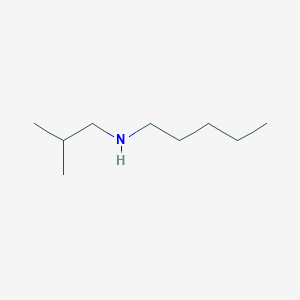![molecular formula C14H10BrClO2S B14436437 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene CAS No. 76859-75-1](/img/structure/B14436437.png)
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, sulfonyl, and chlorine groups
Métodos De Preparación
The synthesis of 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The sulfonyl group can be introduced through sulfonation reactions, where benzene reacts with sulfur trioxide or chlorosulfonic acid . The chlorination of benzene can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride .
Análisis De Reacciones Químicas
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the aromatic ring reacts with electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic ring can undergo oxidation reactions.
Common reagents used in these reactions include bromine, chlorine, sulfur trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene include:
1-Bromo-2-chlorobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the ethenyl group, leading to different reactivity and applications.
1,2-Dichlorobenzene: Contains two chlorine atoms, which affects its chemical properties and reactivity compared to the bromine and sulfonyl-substituted compound.
Propiedades
Número CAS |
76859-75-1 |
|---|---|
Fórmula molecular |
C14H10BrClO2S |
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
1-[2-(4-bromophenyl)sulfonylethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C14H10BrClO2S/c15-12-5-7-13(8-6-12)19(17,18)10-9-11-3-1-2-4-14(11)16/h1-10H |
Clave InChI |
ASVMWCQQMPQKFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

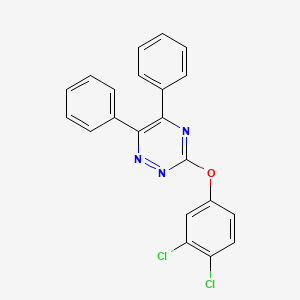
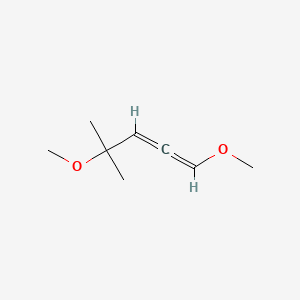
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
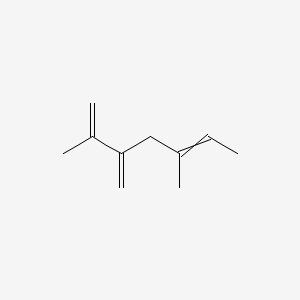
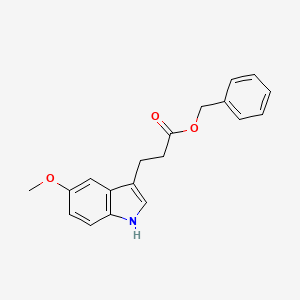
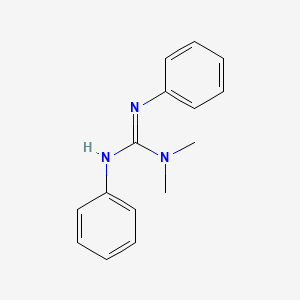
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)


